molecular formula C19H19N3O4 B14989312 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

Cat. No.: B14989312
M. Wt: 353.4 g/mol
InChI Key: ACMDSOFFIBOJHV-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide typically involves the condensation of 4-methoxyphenylhydrazine with 2-propoxybenzoic acid, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications .

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

InChI

InChI=1S/C19H19N3O4/c1-3-12-25-16-7-5-4-6-15(16)19(23)20-18-17(21-26-22-18)13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,20,22,23)

InChI Key

ACMDSOFFIBOJHV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)OC

Origin of Product

United States

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